molecular formula C9H4FNS B13992914 5-Fluorobenzo[B]thiophene-4-carbonitrile

5-Fluorobenzo[B]thiophene-4-carbonitrile

Cat. No.: B13992914
M. Wt: 177.20 g/mol
InChI Key: AUSWCXUVANQJNF-UHFFFAOYSA-N
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Description

5-Fluorobenzo[B]thiophene-4-carbonitrile: is a chemical compound that belongs to the class of fluorinated benzothiophenes. It is characterized by the presence of a fluorine atom at the 5-position and a cyano group at the 4-position of the benzothiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorobenzo[B]thiophene-4-carbonitrile typically involves the fluorination of benzo[B]thiophene derivatives followed by the introduction of a cyano group. One common method involves the reaction of benzo[B]thiophene with a fluorinating agent such as sulfur tetrafluoride (SF4) to introduce the fluorine atom. This is followed by a nucleophilic substitution reaction with a cyanide source, such as sodium cyanide (NaCN), to introduce the cyano group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 5-Fluorobenzo[B]thiophene-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, 5-Fluorobenzo[B]thiophene-4-carbonitrile is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In the field of biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. The presence of fluorine and cyano groups can improve the bioavailability, metabolic stability, and binding affinity of drug candidates .

Industry: In industry, this compound is used in the development of advanced materials, such as organic semiconductors and liquid crystals. Its unique electronic properties make it suitable for applications in electronic devices and display technologies .

Mechanism of Action

The mechanism of action of 5-Fluorobenzo[B]thiophene-4-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to various pharmacological effects .

Comparison with Similar Compounds

  • 5-Chlorobenzo[B]thiophene-4-carbonitrile
  • 5-Bromobenzo[B]thiophene-4-carbonitrile
  • 5-Iodobenzo[B]thiophene-4-carbonitrile

Comparison: Compared to its halogenated analogues, 5-Fluorobenzo[B]thiophene-4-carbonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s small size and high electronegativity can enhance the compound’s stability and reactivity, making it a valuable building block in synthetic chemistry and drug design .

Properties

Molecular Formula

C9H4FNS

Molecular Weight

177.20 g/mol

IUPAC Name

5-fluoro-1-benzothiophene-4-carbonitrile

InChI

InChI=1S/C9H4FNS/c10-8-1-2-9-6(3-4-12-9)7(8)5-11/h1-4H

InChI Key

AUSWCXUVANQJNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CS2)C(=C1F)C#N

Origin of Product

United States

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